2-((3-(2,4-Dihydro-4-((4-methoxy-2-nitrophenyl)azo)-5-methyl-3-oxo-3H-pyrazol-2-yl)-4-methoxyphenyl)sulphonyl)ethyl acetate
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Overview
Description
2-((3-(2,4-Dihydro-4-((4-methoxy-2-nitrophenyl)azo)-5-methyl-3-oxo-3H-pyrazol-2-yl)-4-methoxyphenyl)sulphonyl)ethyl acetate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2,4-Dihydro-4-((4-methoxy-2-nitrophenyl)azo)-5-methyl-3-oxo-3H-pyrazol-2-yl)-4-methoxyphenyl)sulphonyl)ethyl acetate typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:
Formation of the Azo Compound: The initial step involves the diazotization of 4-methoxy-2-nitroaniline, followed by coupling with a suitable aromatic compound to form the azo linkage.
Pyrazolone Formation: The next step involves the cyclization of the azo compound with an appropriate diketone to form the pyrazolone ring.
Sulphonylation: The pyrazolone derivative is then subjected to sulphonylation using a sulphonyl chloride reagent to introduce the sulphonyl group.
Esterification: Finally, the sulphonylated compound is esterified with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((3-(2,4-Dihydro-4-((4-methoxy-2-nitrophenyl)azo)-5-methyl-3-oxo-3H-pyrazol-2-yl)-4-methoxyphenyl)sulphonyl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, particularly at the azo and methoxy groups.
Reduction: Reduction reactions can target the nitro and azo groups, leading to the formation of amines and hydrazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydrazines.
Scientific Research Applications
2-((3-(2,4-Dihydro-4-((4-methoxy-2-nitrophenyl)azo)-5-methyl-3-oxo-3H-pyrazol-2-yl)-4-methoxyphen
Properties
CAS No. |
85750-11-4 |
---|---|
Molecular Formula |
C22H23N5O9S |
Molecular Weight |
533.5 g/mol |
IUPAC Name |
2-[4-methoxy-3-[4-[(4-methoxy-2-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]phenyl]sulfonylethyl acetate |
InChI |
InChI=1S/C22H23N5O9S/c1-13-21(24-23-17-7-5-15(34-3)11-18(17)27(30)31)22(29)26(25-13)19-12-16(6-8-20(19)35-4)37(32,33)10-9-36-14(2)28/h5-8,11-12,21H,9-10H2,1-4H3 |
InChI Key |
MXAMPEDYDQZTRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)OC)[N+](=O)[O-])C3=C(C=CC(=C3)S(=O)(=O)CCOC(=O)C)OC |
Origin of Product |
United States |
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